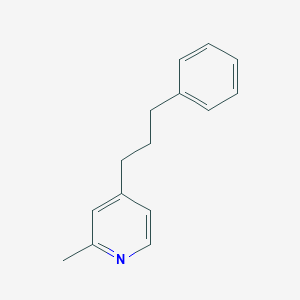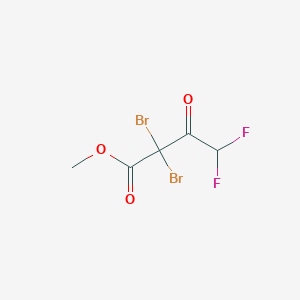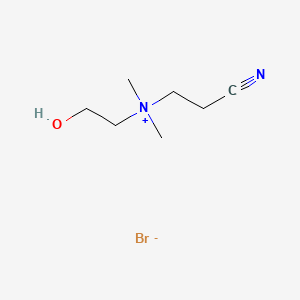
2-Methyl-4-(3-phenylpropyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-(3-phenylpropyl)pyridine is an organic compound with the molecular formula C14H15N. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by a methyl group at the 2-position and a 3-phenylpropyl group at the 4-position of the pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(3-phenylpropyl)pyridine can be achieved through various methods. One common approach involves the reaction of 2-methylpyridine with 3-phenylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-(3-phenylpropyl)pyridine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the phenylpropyl group is attached.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine compounds with various functional groups.
Applications De Recherche Scientifique
2-Methyl-4-(3-phenylpropyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4-(3-phenylpropyl)pyridine: Characterized by a methyl group at the 2-position and a 3-phenylpropyl group at the 4-position.
2-Methyl-5-ethylpyridine: Similar structure but with an ethyl group at the 5-position instead of a phenylpropyl group.
4-(3-Phenylpropyl)pyridine: Lacks the methyl group at the 2-position.
Uniqueness
This compound is unique due to the presence of both a methyl group and a phenylpropyl group on the pyridine ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Propriétés
| 93971-09-6 | |
Formule moléculaire |
C15H17N |
Poids moléculaire |
211.30 g/mol |
Nom IUPAC |
2-methyl-4-(3-phenylpropyl)pyridine |
InChI |
InChI=1S/C15H17N/c1-13-12-15(10-11-16-13)9-5-8-14-6-3-2-4-7-14/h2-4,6-7,10-12H,5,8-9H2,1H3 |
Clé InChI |
NFADRSWMAOGFJE-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CC(=C1)CCCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3a-Methyl-1-oxo-3,3a-dihydro-1lambda~5~-naphtho[2,3-c][1,2]oxazole-4,9-dione](/img/structure/B14362620.png)




![1-(2-Methoxyphenyl)-2-methyl-1h-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14362676.png)

